molecular formula C9H9NO2 B3046815 1-(4-Hydroxyphenyl)azetidin-2-one CAS No. 1309606-48-1

1-(4-Hydroxyphenyl)azetidin-2-one

Cat. No.: B3046815
CAS No.: 1309606-48-1
M. Wt: 163.17
InChI Key: ZFPKIQYKTUWFAQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the hydroxyphenyl group in this compound enhances its potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxyphenyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization to form the azetidinone ring . Another method includes the use of Schiff bases, which are condensation products of aldehydes and amino compounds, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Hydroxyphenyl)azetidin-2-one is unique due to the presence of the hydroxyphenyl group, which enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other beta-lactam compounds and contributes to its unique biological activities .

Properties

IUPAC Name

1-(4-hydroxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)10-6-5-9(10)12/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKIQYKTUWFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300181
Record name 1-(4-Hydroxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309606-48-1
Record name 1-(4-Hydroxyphenyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309606-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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